[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine
Overview
Description
“[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine” is a chemical compound . It is used in organic synthesis and medicinal chemistry as an intermediate . The compound contains a tetrahydro-2H-pyran-4-yl group .
Synthesis Analysis
The synthesis of related compounds involves the reaction of the ketone carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone with Wittig reagents to prepare various poly-substituted olefin compounds . Additionally, the ketone carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of “[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine” are not explicitly provided in the search results .Scientific Research Applications
Synthesis Techniques
- Novel synthesis methods for fluorinated heterocyclic compounds, potentially attractive for various applications, have been developed using a series of reactions including Michael addition and Mannich reaction. These methods provide access to functionalized N-(5-allyl-7,7-dihalo)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides (Revanna et al., 2013).
Chemical Transformations
- Allyl amines and pyrazoles can be obtained through the hydrazinolysis of 2-ketoaziridines, offering a versatile method for the transformation of a variety of aziridines into diversified linear or cyclic products (Chen, Sasaki, & Yudin, 2006).
Protective Agents
- Allyl tetrahydropyranyl ether (ATHPE) has been identified as a versatile protecting reagent for alcohols and thiols, showcasing utility under mild and neutral conditions and compatibility with various functional groups (Kumar et al., 2010).
Catalysis and Organic Synthesis
- Novel cationic N-heterocyclic carbene (NHC) palladium complexes have been synthesized and characterized, demonstrating their efficacy in promoting the rapid and selective combination of 1,3-butadiene and amine into telomers (Viciu et al., 2003).
Amination Techniques
- A method for the synthesis of α,α-disubstituted α-amino acids using allyl cyanate-to-isocyanate rearrangement has been developed, which has been successfully applied in the synthesis of bioactive peptides (Szcześniak, Pieczykolan, & Stecko, 2016).
Gene Carrier Applications
- Guanidinylated poly(allyl amine) has been synthesized and used as a gene carrier. It exhibits good plasmid condensation and protection ability, showing decreased cytotoxicity compared to other carriers (Yu et al., 2009).
properties
IUPAC Name |
4-(oxan-4-yl)hepta-1,6-dien-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-3-7-12(13,8-4-2)11-5-9-14-10-6-11/h3-4,11H,1-2,5-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEUBOQRMZTHEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(C1CCOCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601201675 | |
Record name | 2H-Pyran-4-methanamine, tetrahydro-α,α-di-2-propen-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601201675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine | |
CAS RN |
1338495-06-9 | |
Record name | 2H-Pyran-4-methanamine, tetrahydro-α,α-di-2-propen-1-yl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran-4-methanamine, tetrahydro-α,α-di-2-propen-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601201675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.